3-(2-Pyridyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

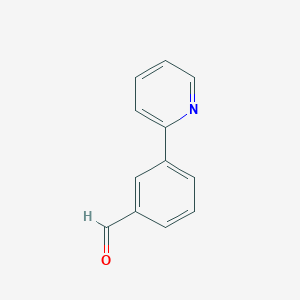

2D Structure

Properties

IUPAC Name |

3-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNGHSAYQXRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395351 | |

| Record name | 3-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-53-3 | |

| Record name | 3-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Pyridyl)benzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of 3-(2-Pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in contemporary chemical research and development. This document elucidates its chemical properties, structure, synthesis, and key applications, with a focus on its utility as a versatile building block in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and professionals engaged in drug discovery and the development of novel materials.

Core Chemical Identity and Structural Elucidation

This compound is an organic compound featuring a benzaldehyde core substituted at the 3-position with a pyridine ring.[1][2] This structural arrangement confers a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for a wide range of chemical transformations, while the pyridine moiety introduces basicity and the ability to coordinate with metal ions.[2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-(pyridin-2-yl)benzaldehyde[1] |

| CAS Number | 85553-53-3[1][2][3][4] |

| Molecular Formula | C₁₂H₉NO[1][2][3] |

| Molecular Weight | 183.21 g/mol [1][2][3] |

| Appearance | Brown viscous liquid or solid[2][3] |

| Melting Point | 50-52 °C (for the para isomer)[5][6] |

| Boiling Point | 340.4±25.0 °C (Predicted)[6] |

| Solubility | Soluble in Chloroform[6] |

| InChI Key | SAPNGHSAYQXRPG-UHFFFAOYSA-N[1][7] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound is commonly achieved through cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds. Spectroscopic methods are then employed to confirm the structure and purity of the synthesized compound.

Synthetic Methodology

A prevalent method for the synthesis of pyridyl-substituted benzaldehydes involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an organoboron compound with a halide is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.

Synthetic Workflow Diagram:

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol:

-

Reaction Setup: A mixture of 3-bromobenzaldehyde, 2-pyridylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature and stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (typically a singlet around 9-10 ppm) and aromatic protons on both the benzaldehyde and pyridine rings. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and signals for the aromatic carbons. |

| FT-IR | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and bands for aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ).[1][2][3] |

Chemical Reactivity and Applications

The unique structure of this compound, with its reactive aldehyde group and coordinating pyridine ring, makes it a valuable precursor in various fields.[2][3]

Key Chemical Transformations

The aldehyde functionality can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

-

Reductive amination to form substituted amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions to form imines and other derivatives.[2]

The pyridine nitrogen can act as a Lewis base, coordinate to metal centers, or be alkylated to form pyridinium salts.

Applications in Medicinal Chemistry

The pyridine scaffold is a well-established pharmacophore in drug discovery.[8] Compounds containing the pyridyl-phenyl moiety are explored for various therapeutic applications.[2][3] this compound serves as a key intermediate in the synthesis of complex molecules with potential biological activity.[2][3][9]

Applications in Materials Science

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives useful as ligands in coordination chemistry.[2][3] This has led to their use in the development of:

-

Metal-Organic Frameworks (MOFs): As building blocks for porous materials with applications in gas storage and catalysis.[10]

-

Fluorescent Materials and Sensors: Its derivatives can be used in the creation of materials with specific optical properties.[2][3]

-

Catalysis: As ligands for metal complexes that can catalyze various organic reactions.[2][3]

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11][12]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14] Wash hands and any exposed skin thoroughly after handling.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][15] Keep away from heat and sources of ignition.[13][14]

-

Incompatible Materials: Strong oxidizing agents.[11]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a coordinating pyridine ring provides a platform for the development of a wide range of complex molecules. Its applications in medicinal chemistry and materials science continue to expand, making it a compound of significant interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 85553-53-3 [chemicalbook.com]

- 5. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]

- 6. 4-(2-Pyridinyl)benzaldehyde | 127406-56-8 [chemicalbook.com]

- 7. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hurawalhi.com [hurawalhi.com]

- 10. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. afgsci.com [afgsci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(2-Pyridinyl)benzaldehyde

Abstract

Introduction: The Significance of 3-(2-Pyridinyl)benzaldehyde

3-(2-Pyridinyl)benzaldehyde, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic aldehyde featuring a pyridine ring linked to a benzaldehyde moiety at the meta position.[3] This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a benzene ring results in a molecule with distinct electronic properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.[1] Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this compound in any research and development endeavor.

Molecular Structure:

Caption: Molecular structure of 3-(2-pyridinyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ).

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. |

| Pyridine-H (α to N) | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |

| Aromatic-H (ortho to CHO) | 8.0 - 8.2 | Multiplet (m) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |

| Aromatic-H (para to CHO) | 7.8 - 8.0 | Multiplet (m) | 1H | The para proton is influenced by both the aldehyde and the pyridinyl substituent. |

| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of triplets (tt) | 1H | This proton is further from the nitrogen and experiences less deshielding compared to the α and β protons. |

| Aromatic-H (meta to CHO) | 7.5 - 7.7 | Multiplet (m) | 1H | These protons are less affected by the aldehyde group compared to the ortho and para protons. |

| Pyridine-H (β to N) | 7.2 - 7.4 | Multiplet (m) | 2H | These protons are in the middle of the pyridine ring's electronic environment. |

Experimental Protocol for ¹H NMR Data Acquisition:

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl-C | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |

| Pyridine-C (α to N) | 150 - 155 | Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |

| Aromatic-C (ipso to CHO) | 135 - 140 | The carbon atom to which the aldehyde group is attached is deshielded. |

| Aromatic-C (ipso to Pyridinyl) | 135 - 140 | The carbon atom to which the pyridinyl group is attached is also deshielded. |

| Aromatic-C (ortho to CHO) | 130 - 135 | These carbons are deshielded by the aldehyde group. |

| Pyridine-C (γ to N) | 130 - 135 | This carbon is further from the nitrogen and experiences less deshielding. |

| Aromatic-C (para to CHO) | 128 - 132 | The para carbon is influenced by both substituents. |

| Aromatic-C (meta to CHO) | 125 - 130 | These carbons are less affected by the aldehyde group. |

| Pyridine-C (β to N) | 120 - 125 | These carbons are in the middle of the pyridine ring's electronic environment. |

Experimental Protocol for ¹³C NMR Data Acquisition: The sample preparation is the same as for ¹H NMR. The data acquisition would involve a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| ~3050 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene and pyridine rings. |

| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak | A key diagnostic feature for aldehydes. |

| ~1700 | C=O stretch (carbonyl) | Strong | The strong absorption is due to the large change in dipole moment during the vibration of the polar C=O bond. |

| ~1600, ~1580, ~1470 | Aromatic C=C and C=N ring stretching | Medium-Strong | Characteristic of the benzene and pyridine rings. |

| ~1200 | C-C and C-N stretching | Medium | Vibrations within the carbon and nitrogen skeleton. |

| Below 900 | C-H out-of-plane bending | Medium-Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings. |

Experimental Protocol for FTIR Data Acquisition (ATR):

Caption: Workflow for FTIR-ATR data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Conjugated systems, like the one in 3-(2-pyridinyl)benzaldehyde, typically exhibit strong absorptions in the UV region.

Predicted UV-Vis Spectrum: The spectrum is expected to show absorptions arising from π→π* and n→π* transitions.

-

π→π transitions:* These are typically strong absorptions and are expected in the range of 240-280 nm, arising from the conjugated system of the pyridine and benzene rings.

-

n→π transitions:* These are weaker absorptions and are expected at longer wavelengths, around 300-340 nm, associated with the non-bonding electrons of the carbonyl oxygen.

Experimental Protocol for UV-Vis Data Acquisition:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of 3-(2-pyridinyl)benzaldehyde in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.

-

[M-1]⁺ Peak: A significant peak at m/z = 182, resulting from the loss of the aldehydic hydrogen radical, a characteristic fragmentation of benzaldehydes.

-

[M-29]⁺ Peak: A peak at m/z = 154, corresponding to the loss of the formyl radical (CHO).

-

Pyridine and Benzene Ring Fragments: Peaks corresponding to the pyridine ring (m/z = 78) and the phenyl cation (m/z = 77) are also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(2-pyridinyl)benzaldehyde. The detailed protocols and expected spectral data for ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is highly encouraged for definitive structural confirmation. This guide is intended to empower scientists with the foundational knowledge to confidently acquire, interpret, and validate the spectroscopic data of this important chemical entity.

References

An In-Depth Technical Guide to 3-(Pyridin-2-yl)benzaldehyde (CAS Number: 85553-53-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Pyridin-2-yl)benzaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

3-(Pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a pyridine ring substituted at the meta-position of the benzaldehyde moiety. This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a central benzene ring imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 85553-53-3 | - |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Brown viscous liquid or solid | - |

| Purity | ≥ 95-97% (typically by HPLC) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | - |

Synonyms:

-

3-(2-Pyridyl)benzaldehyde

-

3-pyridin-2-yl benzaldehyde

-

Benzaldehyde, 3-(2-pyridinyl)-

Synthesis and Reactivity

The synthesis of 3-(Pyridin-2-yl)benzaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a robust and efficient route to connect the pyridine and benzaldehyde fragments.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and reliable method for the synthesis of 3-(Pyridin-2-yl)benzaldehyde involves the reaction of 3-formylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base.

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling synthesis of 3-(Pyridin-2-yl)benzaldehyde.

Experimental Protocol (Illustrative):

-

To a degassed solution of 3-formylphenylboronic acid (1.0 eq) and 2-bromopyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

An aqueous solution of a base, typically sodium carbonate (2.0 eq), is then added to the reaction mixture.

-

The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3-(Pyridin-2-yl)benzaldehyde.

The reactivity of 3-(Pyridin-2-yl)benzaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. These include:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the benzyl alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction and related olefination reactions to generate alkenes.[2][3][4][5][6]

-

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[1]

The pyridine nitrogen also provides a site for protonation or coordination to metal centers, which can influence the reactivity of the molecule.

Spectroscopic Characterization

While a specific, published spectrum for 3-(Pyridin-2-yl)benzaldehyde was not found in the search results, the expected spectral characteristics can be inferred from the analysis of its structural components.

¹H NMR:

-

Aldehyde proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm, corresponding to the protons on both the benzaldehyde and pyridine rings.

¹³C NMR:

-

Carbonyl carbon: A characteristic signal in the highly deshielded region of δ 190-200 ppm.[7]

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

FT-IR:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C and C=N stretches: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).

Applications in Research and Drug Development

3-(Pyridin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide range of biologically active compounds.[8][9] The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the benzaldehyde group provides a versatile handle for further chemical modifications.

Derivatives of pyridinyl benzaldehydes have been investigated for a variety of therapeutic applications, including:

-

Antibacterial agents: The pyridine ring is a key component of many antibacterial drugs, and derivatives of 3-(Pyridin-2-yl)benzaldehyde could be explored for their potential to inhibit bacterial growth.[9]

-

Anticancer agents: The ability to synthesize a diverse library of compounds from this starting material makes it attractive for screening against various cancer cell lines.

-

Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and 3-(Pyridin-2-yl)benzaldehyde can be used to synthesize novel compounds targeting these enzymes.

Figure 2: A conceptual workflow illustrating the use of 3-(Pyridin-2-yl)benzaldehyde in a drug discovery program.

Beyond pharmaceuticals, this compound also finds use in materials science as a precursor for the synthesis of fluorescent materials and ligands for coordination chemistry.[1]

Safety and Toxicology

3-(Pyridin-2-yl)benzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Detailed toxicological and environmental fate studies specific to 3-(Pyridin-2-yl)benzaldehyde are limited. However, the toxicology of its parent compounds, pyridine and benzaldehyde, suggests that it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. The environmental impact of pyridine derivatives can vary, and care should be taken to avoid release into the environment.

Conclusion

3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) is a key synthetic intermediate with a unique combination of reactive functional groups. Its utility in the construction of complex molecular architectures makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. While further characterization of its specific physical and toxicological properties is warranted, its established role as a versatile building block ensures its continued importance in the advancement of these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1809342-86-6 | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of 3-Pyridin-2-yl-benzaldehyde

Abstract

3-Pyridin-2-yl-benzaldehyde is a biaryl compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecular architectures. Its structure, which incorporates both a reactive aldehyde functionality and a metal-coordinating pyridine ring, makes it a valuable building block for novel ligands, pharmaceutical agents, and functional materials. This guide provides a comprehensive, in-depth overview of a field-proven method for the synthesis, purification, and detailed characterization of 3-pyridin-2-yl-benzaldehyde, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for professionals in the field.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. For the construction of 3-pyridin-2-yl-benzaldehyde, several palladium-catalyzed cross-coupling reactions are viable, most notably the Suzuki-Miyaura and Stille couplings.[1]

-

Stille Coupling: This reaction utilizes an organotin reagent and an organic halide.[2][3] While powerful due to the stability and functional group tolerance of the organostannanes, the primary drawback is the high toxicity of the tin reagents and byproducts, which pose significant handling and waste disposal challenges.[3]

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[4] It has become one of the most widely used C-C bond-forming reactions due to its numerous advantages:[4][5]

-

Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign.

-

Commercial Availability: A vast array of boronic acids and catalysts are commercially available.

-

Mild Reaction Conditions: The reaction often proceeds under mild conditions with high functional group tolerance.[5]

-

High Yields: The Suzuki coupling is known for providing excellent yields for a wide range of substrates, including heteroaryl compounds.[4][6]

-

Given the superior safety profile and operational simplicity, the Suzuki-Miyaura coupling is the preferred method for the synthesis of 3-pyridin-2-yl-benzaldehyde. This guide will focus exclusively on this approach.

Synthetic Workflow and Mechanism

The overall process involves the coupling of two key building blocks, followed by purification and characterization to validate the final product.

Caption: High-level workflow for the synthesis of 3-pyridin-2-yl-benzaldehyde.

The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a Pd(II) complex.[8]

-

Transmetalation: The organic group from the nucleophilic boronic acid (3-formylphenyl) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[4][5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Reagents and Equipment

-

Reactants: 2-Bromopyridine, 3-Formylphenylboronic Acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent System: 1,4-Dioxane and Water

-

Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Synthesis Procedure

-

Flask Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently purged with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability.

-

Reagent Addition: To the flask, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 50 mL total). The solution is sparged with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the stirring mixture via syringe.

-

Reaction: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10]

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[9]

Workup and Purification

-

Quenching: Add deionized water (50 mL) to the cooled reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-pyridin-2-yl-benzaldehyde.[10]

Structural Characterization

Unequivocal structural confirmation and purity assessment are mandatory for any newly synthesized compound.[11][12] A combination of spectroscopic techniques is employed for this purpose.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13][15] For 3-pyridin-2-yl-benzaldehyde, both ¹H and ¹³C NMR spectra provide definitive structural information.

| Data Type | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |

| ¹H NMR | ~10.1 | Aldehyde Proton (-CHO): A singlet, significantly downfield due to the strong deshielding effect of the carbonyl group.[16] |

| ~7.5 - 8.7 | Aromatic Protons (9H): A complex series of multiplets. The protons on the pyridine ring and the benzaldehyde ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.[15][16] | |

| ¹³C NMR | ~192 | Aldehyde Carbonyl Carbon: A highly deshielded signal, characteristic of an aldehyde. |

| ~120 - 158 | Aromatic Carbons (11 signals): Signals corresponding to the carbon atoms of the two aromatic rings. |

Note: Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula.[10][13] High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the molecular formula.

| Technique | Expected Result |

| ESI-MS | [M+H]⁺: m/z ≈ 184.07 |

| Molecular Formula | C₁₂H₉NO |

| Exact Mass | 183.0684 g/mol [17] |

The fragmentation pattern observed in the mass spectrum can also provide additional structural evidence.

Safety and Handling Precautions

Proper safety protocols are non-negotiable when working with the chemicals involved in this synthesis.[18]

-

Pyridine Derivatives: Pyridine and its derivatives are flammable, volatile, and potentially toxic.[19] They can cause irritation to the skin, eyes, and respiratory system upon exposure.[18][19] All manipulations should be performed in a certified chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[18][19]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation.

-

Palladium Catalyst: While not highly toxic, palladium catalysts should be handled with care, avoiding inhalation of the powder.

-

Storage: Store 3-pyridin-2-yl-benzaldehyde and all pyridine-containing reagents in a cool, dry, and well-ventilated area away from ignition sources.[19][20] Containers should be kept tightly closed.[21]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[15][19]

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and characterization of 3-pyridin-2-yl-benzaldehyde. The Suzuki-Miyaura coupling provides an efficient and safer alternative to other cross-coupling methods, delivering the target compound in good yields. The described purification and characterization protocols, including NMR and mass spectrometry, provide a self-validating workflow to ensure the identity and purity of the final product. By adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable chemical building block for application in drug discovery and materials science.

References

- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rroij.com [rroij.com]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 15. benchchem.com [benchchem.com]

- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Reactivity of the Formyl Group in 3-(2-pyridyl)benzaldehyde

This in-depth technical guide provides a comprehensive exploration of the reactivity of the formyl group in 3-(2-pyridyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile building block, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Unique Chemical Landscape of this compound

This compound is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a pyridine ring at the meta-position.[1] This specific arrangement creates a unique electronic and steric environment that governs the reactivity of the formyl group. The pyridine ring, being an electron-deficient heterocycle, exerts an electron-withdrawing effect on the benzaldehyde core, thereby influencing the electrophilicity of the carbonyl carbon.[1] This guide will dissect the implications of this structural feature across a range of important chemical transformations. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its ability to participate in a wide array of reactions makes it a crucial component in the design of complex molecular architectures.[1][2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 3-formylphenylboronic acid and 2-bromopyridine.

Materials:

-

3-Formylphenylboronic acid

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromopyridine (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2.0 equivalents).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reactivity of the Formyl Group

The formyl group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The electron-withdrawing nature of the 2-pyridyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[2][6][7] This reaction is pivotal for synthesizing α,β-unsaturated compounds.

Objective: To synthesize (E)-2-(3-(2-pyridyl)benzylidene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature. A precipitate should form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8][9][10][11][12] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Objective: To synthesize 3-(2-pyridyl)styrene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-pyridyl)styrene.

Aldehydes react with primary amines to form imines, also known as Schiff bases.[13][14][15][16][17] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Objective: To synthesize N-(3-(2-pyridyl)benzylidene)aniline.

Materials:

-

This compound

-

Aniline

-

Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add aniline (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol using hydride reducing agents such as sodium borohydride (NaBH₄).[18][19][20][21][22]

Objective: To synthesize (3-(2-pyridyl)phenyl)methanol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether to the residue and then slowly add 1 M HCl to neutralize the excess NaBH₄ and dissolve the borate salts.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product, which can be further purified if necessary.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.[23][24][25][26] A common and effective reagent for this transformation is potassium permanganate (KMnO₄).

Objective: To synthesize 3-(2-pyridyl)benzoic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (2.0 equivalents) in water to the aldehyde solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

-

Stir the mixture vigorously at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the MnO₂ and wash the solid with water.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Acidify the clear solution with concentrated HCl until a white precipitate of the carboxylic acid forms.

-

Cool the mixture in an ice bath and collect the product by vacuum filtration.

-

Wash the solid with cold water and dry to obtain 3-(2-pyridyl)benzoic acid.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

This compound and its derivatives are valuable ligands in the construction of Metal-Organic Frameworks (MOFs).[27][28][29] The nitrogen atom of the pyridyl group and the oxygen atom of the formyl group (or its derivative) can coordinate to metal centers, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[28]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the aldehyde proton around 10.0 ppm. The coupling patterns in the aromatic region will be complex due to the two different aromatic rings. |

| ¹³C NMR | Carbonyl carbon signal around 190 ppm. Aromatic carbons in the range of 120-160 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The reactivity of its formyl group, modulated by the electronic influence of the meta-substituted pyridyl ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, key reactions with field-tested protocols, and its application in the burgeoning field of materials science. The insights and methodologies presented herein are intended to empower researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. 2-(Pyridin-2-yl)benzaldehyde | 863677-33-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. echemi.com [echemi.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 24. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

Molecular weight and formula of 3-(2-pyridinyl)benzaldehyde

An In-Depth Technical Guide to 3-(2-Pyridinyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 3-(2-pyridinyl)benzaldehyde (CAS No. 85553-53-3), a pivotal intermediate in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for spectroscopic characterization, and survey its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction: The Significance of a Bifunctional Scaffold

3-(2-Pyridinyl)benzaldehyde is a heteroaromatic aldehyde that possesses a unique molecular architecture, covalently linking a pyridine ring to a benzaldehyde moiety.[1][2] This arrangement of a nitrogen-containing heterocycle (a common pharmacophore) and a reactive aldehyde group makes it a highly valuable and versatile precursor in the synthesis of complex organic molecules.[2][3] The pyridine ring often enhances aqueous solubility and provides a key site for hydrogen bonding or metal coordination, while the aldehyde serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[4]

Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for constructing molecules with specific biological activities.[2][3][5] Researchers leverage this intermediate to synthesize novel compounds for evaluation as potential therapeutics, particularly in oncology and neurology.[4][6] This guide aims to consolidate the essential technical information required to effectively utilize 3-(2-pyridinyl)benzaldehyde in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical profile. The key identifiers and properties of 3-(2-pyridinyl)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₉NO | [1][7] |

| Molecular Weight | 183.21 g/mol | [1][7][8] |

| CAS Number | 85553-53-3 | [1][7][9] |

| IUPAC Name | 3-pyridin-2-ylbenzaldehyde | [7][10] |

| Synonyms | 3-(2-Pyridyl)benzaldehyde, 2-(3-Formylphenyl)pyridine | [7] |

| Appearance | Brown viscous liquid | [1][2] |

| Purity | ≥95% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1][8] |

| SMILES | O=CC1=CC=CC(C2=NC=CC=C2)=C1 | [8][11] |

| InChIKey | SAPNGHSAYQXRPG-UHFFFAOYSA-N | [7][11] |

Synthesis and Purification: A Practical Workflow

The most common and efficient method for synthesizing 3-(2-pyridinyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for forming carbon-carbon bonds between aryl halides and boronic acids.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential. Palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

-

Solvent System: A biphasic solvent system, such as toluene and water, is often used. The organic solvent (toluene) solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts.

Detailed Experimental Protocol: Suzuki Coupling

Reaction: 2-Bromopyridine + 3-Formylphenylboronic acid → 3-(2-Pyridinyl)benzaldehyde

Materials:

-

2-Bromopyridine

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of sodium carbonate (2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with deionized water and then with brine. This removes the inorganic base and water-soluble byproducts.

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-(2-pyridinyl)benzaldehyde as a brown viscous liquid.[1]

Synthesis and Purification Workflow Diagram

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The expected spectroscopic data for 3-(2-pyridinyl)benzaldehyde are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), along with a series of multiplets in the aromatic region (7.4-8.8 ppm) corresponding to the protons on the pyridine and benzene rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a distinctive peak for the aldehyde carbonyl carbon (~192 ppm). Other signals will appear in the aromatic region (~120-160 ppm), corresponding to the 11 other carbon atoms in the structure.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 184.0757, confirming the molecular weight.[11]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. C-H stretches from the aromatic rings will appear around 3000-3100 cm⁻¹.

Applications in Research and Development

3-(2-Pyridinyl)benzaldehyde is not an end product but a crucial starting point for creating more complex, high-value molecules.[1][2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Drug Discovery Intermediate

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] 3-(2-Pyridinyl)benzaldehyde is a key intermediate used in the synthesis of:

-

Kinase Inhibitors: The aldehyde can be converted into various functional groups that interact with the hinge region of protein kinases, a common strategy in cancer drug design.

-

CNS-Active Agents: The pyridinyl scaffold is often explored for agents targeting neurological disorders.[6]

-

Antiproliferative Compounds: Derivatives have shown potent activity against various cancer cell lines.[4] The aldehyde group can be used to synthesize imines, oximes, or other derivatives that serve as pharmacophores.[4]

Ligand Synthesis and Materials Science

Beyond pharmaceuticals, this compound is used to synthesize:

-

Novel Ligands: The pyridine nitrogen acts as a coordination site for metal ions, making it a precursor for catalysts and coordination complexes.[1][2]

-

Fluorescent Materials: The conjugated π-system of the molecule forms the core of certain fluorescent sensors and materials.[1][2]

Role as a Chemical Building Block

Safety and Handling

As with any laboratory chemical, proper handling is essential. 3-(2-Pyridinyl)benzaldehyde is classified as an irritant.[7]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group.[1][8]

Conclusion

3-(2-Pyridinyl)benzaldehyde is a chemical intermediate of significant strategic importance. Its molecular formula of C₁₂H₉NO and molecular weight of 183.21 g/mol belie the complexity and value it offers to synthetic chemists.[1][7] A well-understood synthesis via Suzuki coupling and a versatile aldehyde functional group make it an indispensable tool for creating novel molecules with potential applications in pharmacology, catalysis, and materials science. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this building block into their synthetic programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Pyridin-2-ylmethoxy)benzaldehyde|CAS 158257-82-0 [benchchem.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. bcrcp.ac.in [bcrcp.ac.in]

- 7. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 9. This compound | 85553-53-3 [chemicalbook.com]

- 10. 3-Pyrid-2-ylbenzaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 11. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-(2-Pyridyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(2-pyridyl)benzaldehyde. This molecule, elegantly simple in its structure, belies a remarkable versatility that has positioned it as a key building block in contemporary chemical research. From the intricate dance of metal-catalyzed cross-coupling reactions to its role as a scaffold for novel therapeutics and advanced materials, this compound offers a rich landscape for scientific exploration. This guide is designed not merely as a repository of information but as a practical resource, providing not only the "what" but also the "why" behind the experimental choices and applications discussed. It is my hope that the insights and detailed protocols contained herein will empower researchers to unlock the full potential of this fascinating compound.

Compound Identification and Properties

IUPAC Name: 3-pyridin-2-ylbenzaldehyde[1]

Synonyms: 3-(2-Pyridinyl)benzaldehyde, 3-Pyridin-2-yl-benzaldehyde, 2-(3-Formylphenyl)pyridine[1]

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 85553-53-3[1] |

| Molecular Formula | C₁₂H₉NO[1] |

| Molecular Weight | 183.21 g/mol [1] |

| Appearance | Brown viscous liquid |

Solubility: Soluble in common organic solvents such as ethanol, methanol, and chloroform.

Storage: Store in a cool, dry place, away from light. For long-term storage, refrigeration at 2-8°C is recommended.

Spectroscopic Characterization

A comprehensive understanding of a compound's structure is paramount for its effective utilization. The following are characteristic spectroscopic data for this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-pyridin-2-ylbenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃) will exhibit characteristic signals for the aldehydic proton (a singlet typically downfield, around 10 ppm), as well as distinct multiplets for the aromatic protons on both the benzene and pyridine rings.[2][3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), in addition to the signals for the aromatic carbons of the two rings.[2]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and C=N and C=C stretching vibrations of the pyridine and benzene rings will be observed.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (183.21).

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its high functional group tolerance and generally good yields.

Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of synthesizing this compound, this typically involves the reaction of a boronic acid or its ester derivative with a halogenated precursor.

Logical Framework for Suzuki-Miyaura Synthesis

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol for Suzuki-Miyaura Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Formylphenylboronic acid

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylphenylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of sodium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay of its two key functional groups: the aldehyde and the pyridine ring. This dual functionality makes it a valuable precursor in various synthetic endeavors.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-pyridyl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(2-pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in pharmaceutical and materials science research. Recognizing the critical importance of physicochemical properties in drug development and chemical synthesis, this document outlines detailed, field-proven methodologies for determining the solubility and stability of this compound. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding all recommendations in authoritative scientific principles and regulatory standards.

Introduction: The Scientific Imperative for Characterizing this compound

This compound is a bifunctional molecule incorporating both a pyridine ring, a common basic heterocycle in pharmaceuticals, and a benzaldehyde moiety, a versatile reactive handle and structural component. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures. However, the successful application of this compound in any field, particularly in drug development, is contingent upon a thorough understanding of its solubility and stability.

-

Solubility dictates the formulation strategies, bioavailability, and reaction conditions in which the compound can be effectively utilized. Poor solubility can be a significant impediment to clinical translation and synthetic efficiency.

-

Stability is a critical quality attribute that influences the shelf-life, storage conditions, and degradation pathways of the active substance.[1][2] An unstable compound can lead to loss of potency and the formation of potentially toxic impurities.

This guide provides a systematic approach to elucidating these key parameters, empowering researchers to make informed decisions throughout the development lifecycle.

Predicted Physicochemical Properties and Solubility Profile

Prior to embarking on experimental work, a predicted profile based on the molecule's constituent functional groups can guide solvent selection and analytical strategy.

-

Pyridine Moiety: The lone pair of electrons on the nitrogen atom imparts basicity and the capacity for hydrogen bonding, suggesting potential solubility in protic and acidic aqueous media.

-

Benzaldehyde Moiety: The aromatic ring is hydrophobic, while the aldehyde group is polar. This duality suggests that the molecule will exhibit limited solubility in water but should be soluble in a range of organic solvents.[3]

Based on this structural analysis, a qualitative solubility profile can be predicted, which will be experimentally verified in Section 3.0.

Experimental Determination of Solubility

A tiered approach to solubility determination is recommended, beginning with qualitative assessments to classify the compound, followed by quantitative measurements in relevant solvent systems.

Qualitative Solubility Analysis

This initial screen provides rapid insight into the compound's acid-base properties and general solubility characteristics, following a standard organic chemistry classification protocol.[4][5][6]

-

Water: Add approximately 20 mg of this compound to 1 mL of deionized water in a test tube. Agitate vigorously for 60 seconds. Observe for complete dissolution. Test the resulting solution with pH paper.

-

Rationale: This initial step determines the compound's polarity. The basicity of the pyridine ring may lead to a slightly alkaline pH if soluble.

-

-

5% w/v Sodium Hydroxide (NaOH): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH. Agitate and observe.

-

Rationale: This tests for acidic functional groups. This compound is not expected to be soluble.

-

-

5% w/v Sodium Bicarbonate (NaHCO₃): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaHCO₃. Agitate and observe.

-

Rationale: This differentiates between strong and weak acids. No solubility is expected.

-

-

5% v/v Hydrochloric Acid (HCl): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% HCl. Agitate and observe.

-